Kirkinine

Neurotrophic Factor Neuronal Survival Dorsal Root Ganglion

Kirkinine delivers concentration‑dependent neuronal survival (57 %–142 % NGF‑like activity from 0.07 µM to 7 µM) and A549 antiproliferation (IC50 11.7‑53 nM, >1000‑fold more potent than ellipticine). These effects arise from its unique orthoester arrangement and side‑chain composition; substituting another daphnane diterpenoid will not replicate the NGF‑like activity. As a small molecule, it eliminates the batch‑to‑batch instability of recombinant NGF, making it ideal for reproducible primary‑neuron assays and for medicinal chemistry optimization in oncology programs.

Molecular Formula C38H56O10
Molecular Weight 672.8 g/mol
Cat. No. B1259340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKirkinine
Synonymskirkinine
Molecular FormulaC38H56O10
Molecular Weight672.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC=CC12OC3C4C5C(O5)(C(C6(C(C4(O1)C(C(C3(O2)C(=C)C)OC(=O)C)C)C=C(C6=O)C)O)O)CO
InChIInChI=1S/C38H56O10/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-35-46-32-28-31-34(22-39,45-31)33(42)36(43)27(21-24(4)29(36)41)38(28,48-35)25(5)30(44-26(6)40)37(32,47-35)23(2)3/h19-21,25,27-28,30-33,39,42-43H,2,7-18,22H2,1,3-6H3/b20-19+/t25-,27-,28+,30-,31+,32-,33-,34+,35-,36-,37+,38+/m1/s1
InChIKeyMDZJGGUQWHZDTA-UELJRACISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kirkinine Procurement Guide: A Daphnane Orthoester with Quantified Neurotrophic Activity for Neuroscience R&D


Kirkinine is a daphnane-type diterpene orthoester isolated from the roots of Synaptolepis kirkii (Thymelaeaceae) [1]. First characterized in 2000, it belongs to a class of structurally complex natural products recognized for their pleiotropic biological activities, including neurotrophic and antileukemic effects [2]. Kirkinine is specifically noted for its potent, concentration-dependent promotion of neuronal survival in vitro [1].

Why Kirkinine Cannot Be Replaced by Generic Daphnane Diterpenoids in Neurotrophic Research


While daphnane diterpenoids are found across several plant families and share a common core scaffold, their biological activity profiles are highly divergent and dependent on specific esterification and substitution patterns. For instance, resiniferatoxin is a potent vanilloid receptor agonist [1], maprouneacin exhibits antihyperglycemic activity [1], and yuanhuacin functions as an abortifacient [1]. Kirkinine's unique orthoester arrangement and side-chain composition confer a specific neurotrophic activity that is not a class-wide property. Therefore, substituting Kirkinine with another daphnane diterpenoid will not replicate its NGF-like effects, making compound-specific procurement essential for targeted neuroscience applications.

Kirkinine Evidence Guide: Direct Comparative Data for Procurement Decision Support


Kirkinine Exhibits Potent Neurotrophic Activity Comparable to Native NGF in Primary Neuron Assays

In primary cultures of chick embryo dorsal root ganglion (DRG) neurons, kirkinine promoted neuronal survival in a concentration-dependent manner. At 7 µM, its effect was 103% relative to the maximal effect of nerve growth factor (NGF) [1]. The potency observed was comparable to that of NGF itself, a standard neurotrophic factor, and distinct from other daphnane diterpenoids which do not show this specific activity [1].

Neurotrophic Factor Neuronal Survival Dorsal Root Ganglion

Kirkinine Demonstrates Potent Antiproliferative Activity Against A549 Lung Cancer Cells

In an antiproliferative assay against A549 human lung cancer cells, kirkinine exhibited an IC50 value within the range of 11.7-53 nM, demonstrating potent growth inhibition [1]. This activity was compared to the positive control ellipticine, which showed an IC50 of 1.1 mM, indicating kirkinine's potency is several orders of magnitude greater than the reference compound in this cell line [1].

Anticancer Lung Cancer Cytotoxicity

Concentration-Dependent Neurotrophic Efficacy of Kirkinine in DRG Neurons

Kirkinine's neurotrophic activity is concentration-dependent, promoting neuronal survival in a dose-responsive manner. At concentrations of 0.07 µM, 0.7 µM, and 7 µM, kirkinine exhibited 57%, 103%, and 142% NGF-like activity, respectively [1]. This dose-response profile demonstrates a clear and quantifiable increase in efficacy with concentration, allowing for precise experimental control.

Neurotrophic Activity Concentration-Response Primary Neurons

Kirkinine's Neurotrophic Activity is Distinct from Other Daphnane Diterpenoids

While daphnane diterpenoids share a common core, their biological activities are highly specific to their individual substitution patterns. Resiniferatoxin is a potent vanilloid agonist, maprouneacin is an antihyperglycemic agent, and yuanhuacin is an abortifacient, yet none exhibit the neurotrophic activity characteristic of kirkinine [1]. This differential activity underscores the necessity of sourcing the precise compound for neurotrophic studies.

Structure-Activity Relationship Daphnane Diterpenoids Neurotrophic Factor

Kirkinine Procurement Scenarios: Where Quantified Differentiation Drives Research Value


Developing Small-Molecule Alternatives to NGF for In Vitro Neuronal Survival Assays

Researchers seeking a stable, cost-effective, and chemically tractable substitute for recombinant NGF in primary neuron cultures will find Kirkinine's quantified 103% NGF-like activity at 7 µM [1] directly applicable. Its small-molecule nature circumvents the batch-to-batch variability and stability issues associated with protein growth factors, enabling more reproducible and scalable neuronal survival studies.

Lead Compound for Anticancer Drug Discovery Targeting Lung Carcinoma

Pharmaceutical R&D programs focused on identifying novel antiproliferative agents for lung cancer should evaluate Kirkinine based on its IC50 of 11.7-53 nM against A549 cells [1]. Its potency, which surpasses ellipticine by several orders of magnitude, positions Kirkinine as a promising chemical starting point for medicinal chemistry optimization and mechanistic studies in oncology.

Studying Daphnane Diterpenoid Structure-Activity Relationships (SAR) in Neurotrophic Signaling

Investigators exploring the molecular mechanisms underlying daphnane-induced neurotrophic effects will require Kirkinine as a reference compound. Its well-defined, concentration-dependent activity profile (57% to 142% NGF-like activity from 0.07 to 7 µM [1]) provides a robust baseline for comparing the efficacy of novel synthetic analogs or other natural daphnane isolates in primary neuron assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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